

A Comprehensive Spectroscopic Guide to 2-tert-Butyl-4-methylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-tert-Butyl-4-methylphenol**

Cat. No.: **B7770341**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-4-methylphenol, a substituted phenolic compound, is of significant interest across various scientific disciplines, including antioxidant chemistry, polymer science, and as an intermediate in the synthesis of more complex molecules. Its chemical structure, characterized by a hydroxyl group, a bulky tert-butyl group, and a methyl group on a benzene ring, imparts unique properties that are critical to its function. A thorough understanding of its molecular structure is paramount for its effective application and for the development of new derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming the structure of this molecule. This guide provides an in-depth analysis of the spectral data of **2-tert-Butyl-4-methylphenol**, offering field-proven insights into experimental choices and data interpretation.

Molecular Structure and Spectroscopic Correlation

The structural features of **2-tert-Butyl-4-methylphenol** directly correlate with its spectroscopic signatures. The following diagram illustrates the molecular structure and the numbering of the carbon and hydrogen atoms, which will be referenced throughout this guide.

Caption: Molecular structure of **2-tert-Butyl-4-methylphenol** with atom numbering.

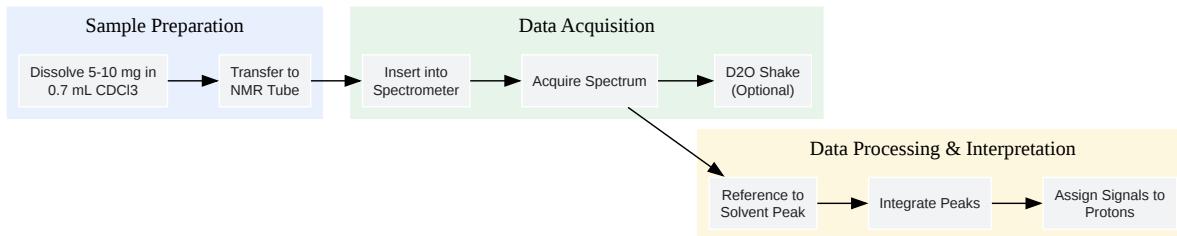
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule.[\[1\]](#)

Experimental Protocol: ¹H NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **2-tert-Butyl-4-methylphenol** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[\[2\]](#) The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
- Instrument Setup: Place the NMR tube in the spectrometer's probe.
- Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition includes a set number of scans to achieve an adequate signal-to-noise ratio.
- Referencing: The chemical shifts are typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[\[3\]](#)
- D₂O Shake: To confirm the hydroxyl proton peak, a "D₂O shake" can be performed. Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing its peak to disappear from the ¹H NMR spectrum.[\[1\]](#)

¹H NMR Spectral Data and Interpretation


The ¹H NMR spectrum of **2-tert-Butyl-4-methylphenol** exhibits distinct signals corresponding to the different types of protons in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0-7.2	d	1H	Aromatic H-6
~6.8-7.0	dd	1H	Aromatic H-5
~6.6-6.8	d	1H	Aromatic H-3
~4.5-5.5	s (broad)	1H	Phenolic OH
~2.2-2.3	s	3H	Ar-CH ₃
~1.4	s	9H	-C(CH ₃) ₃

Note: Actual chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation:

- Aromatic Protons (H-3, H-5, H-6): The three protons on the aromatic ring appear in the downfield region (6.6-7.2 ppm) due to the deshielding effect of the ring current. They exhibit spin-spin coupling, resulting in splitting patterns (doublet and doublet of doublets) that can be used to assign each proton to its specific position.
- Phenolic Hydroxyl Proton (-OH): The hydroxyl proton typically appears as a broad singlet in the region of 4.5-5.5 ppm. Its chemical shift is variable and depends on concentration, temperature, and solvent due to hydrogen bonding. The broadness is a result of chemical exchange.^[4]
- Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the aromatic ring appear as a sharp singlet around 2.2-2.3 ppm.
- tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group give rise to a strong, sharp singlet at approximately 1.4 ppm. This upfield shift is characteristic of aliphatic protons.

[Click to download full resolution via product page](#)

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR

- **Sample Preparation:** Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of **2-tert-Butyl-4-methylphenol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).^[5]
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe.
- **Data Acquisition:** Acquire the ¹³C NMR spectrum. Proton-decoupled mode is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of ¹³C.
- **Referencing:** The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.^[6]

¹³C NMR Spectral Data and Interpretation

The ^{13}C NMR spectrum of **2-tert-Butyl-4-methylphenol** shows distinct signals for each of the non-equivalent carbon atoms.

Chemical Shift (δ) ppm	Assignment
~150-155	C1 (C-OH)
~135-140	C2 (C-tert-butyl)
~125-130	C4 (C-CH ₃)
~125-130	C5
~120-125	C6
~115-120	C3
~34	Quaternary C of tert-butyl
~29-30	CH ₃ of tert-butyl
~20	Ar-CH ₃

Note: The exact chemical shifts can vary. The data presented is based on typical values for similar structures. A definitive spectrum for this specific compound is available on databases like SpectraBase.[\[7\]](#)

Interpretation:

- **Aromatic Carbons:** The six aromatic carbons resonate in the downfield region (115-155 ppm). The carbon attached to the electron-withdrawing hydroxyl group (C1) is the most deshielded and appears furthest downfield. The other substituted carbons (C2 and C4) also have distinct chemical shifts.
- **tert-Butyl Carbons:** The quaternary carbon of the tert-butyl group appears around 34 ppm, while the three equivalent methyl carbons of the tert-butyl group resonate at approximately 29-30 ppm.
- **Methyl Carbon:** The carbon of the methyl group attached to the aromatic ring is found at a characteristic upfield position of about 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[8\]](#)

Experimental Protocol: FTIR-ATR

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.[\[9\]](#)
- Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor, as well as any signals from the ATR crystal itself.
- Sample Application: Place a small amount of solid **2-tert-Butyl-4-methylphenol** directly onto the ATR crystal.[\[10\]](#)
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.[\[9\]](#)

IR Spectral Data and Interpretation

The IR spectrum of **2-tert-Butyl-4-methylphenol** shows characteristic absorption bands corresponding to its functional groups.[\[11\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600-3200	Strong, Broad	O-H stretch (hydrogen-bonded)
~3000-2850	Medium-Strong	C-H stretch (aliphatic)
~1600, ~1480	Medium	C=C stretch (aromatic ring)
~1230	Strong	C-O stretch (phenol)
~880-800	Strong	C-H bend (aromatic, out-of-plane)

Interpretation:

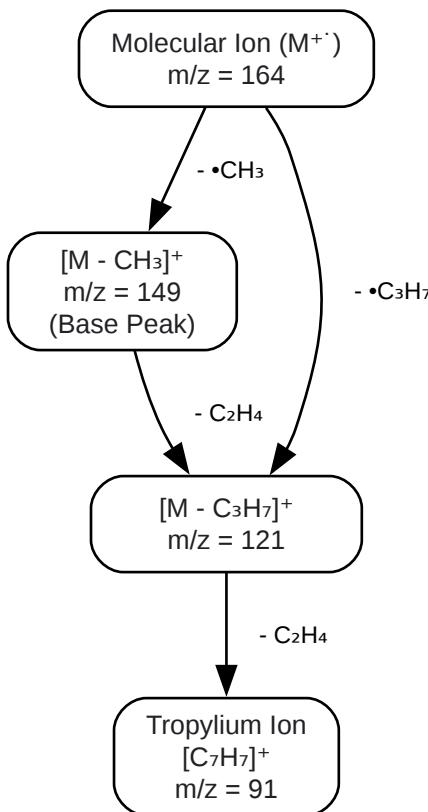
- O-H Stretching: The broad and strong absorption band in the $3600\text{-}3200\text{ cm}^{-1}$ region is a hallmark of the hydroxyl group involved in hydrogen bonding.
- C-H Stretching: The absorptions between 3000 and 2850 cm^{-1} are due to the stretching vibrations of the C-H bonds in the methyl and tert-butyl groups.
- C=C Stretching: The peaks around 1600 and 1480 cm^{-1} are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
- C-O Stretching: The strong absorption around 1230 cm^{-1} is attributed to the stretching vibration of the C-O bond of the phenolic group.
- Aromatic C-H Bending: The strong bands in the $880\text{-}800\text{ cm}^{-1}$ region are due to the out-of-plane bending of the C-H bonds on the substituted aromatic ring, which can be diagnostic of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[\[12\]](#)

Experimental Protocol: GC-MS

- Sample Preparation: Dissolve a small amount of **2-tert-Butyl-4-methylphenol** in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC Separation: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the components of the sample based on their boiling points and interactions with the column's stationary phase.[\[13\]](#)
- Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (commonly an electron ionization source), where it is bombarded with electrons to form a molecular ion ($M^{+}\cdot$).


- Mass Analysis: The molecular ion and any fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of **2-tert-Butyl-4-methylphenol** provides its molecular weight and characteristic fragmentation pattern.

Key Peaks and Interpretation:

- Molecular Ion Peak (M^{+}): The peak at m/z = 164 corresponds to the molecular weight of **2-tert-Butyl-4-methylphenol** ($C_{11}H_{16}O$).[\[12\]](#)
- Base Peak (m/z = 149): The most intense peak in the spectrum is typically at m/z = 149. This fragment is formed by the loss of a methyl group ($\bullet CH_3$, 15 Da) from the tert-butyl group, resulting in a stable benzylic/tertiary carbocation.
- Other Significant Fragments:
 - m/z = 121: This peak can be attributed to the loss of a propyl radical ($\bullet C_3H_7$) from the molecular ion, or the loss of an ethylene molecule (C_2H_4) from the m/z 149 fragment.
 - m/z = 91: This fragment is likely the tropylion ion ($C_7H_7^{+}$), a common and stable fragment in the mass spectra of alkylbenzenes, formed through rearrangement and fragmentation.

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway for **2-tert-Butyl-4-methylphenol** in MS.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of **2-tert-Butyl-4-methylphenol**. Each technique offers complementary information, allowing for a complete structural elucidation. The data and interpretations presented in this guide serve as a valuable resource for researchers and scientists working with this compound, enabling them to confidently identify and assess its purity, and to understand its chemical behavior in various applications. The provided protocols offer a foundation for obtaining high-quality spectral data, ensuring the integrity and reliability of experimental results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. epfl.ch [epfl.ch]
- 6. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectrabase.com [spectrabase.com]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phenol, 2-(1,1-dimethylethyl)-4-methyl- [webbook.nist.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 2-tert-Butyl-4-methylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7770341#2-tert-butyl-4-methylphenol-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com